
2,2,3,3,4,4,4-Heptafluorobutyl 2,2,2-trifluoroethyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,4,4,4-Heptafluorobutyl 2,2,2-trifluoroethyl carbonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical inertness, and low surface energy. These properties make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,2-trifluoroethyl carbonate typically involves the reaction of 2,2,3,3,4,4,4-Heptafluorobutyl alcohol with 2,2,2-Trifluoroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3,4,4,4-Heptafluorobutyl 2,2,2-trifluoroethyl carbonate undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonate group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield 2,2,3,3,4,4,4-Heptafluorobutyl alcohol and 2,2,2-Trifluoroethanol.
Reduction: Reduction reactions can convert the carbonate group to corresponding alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or alcohols, typically under mild conditions.
Hydrolysis: Water or aqueous base, often at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic substitution: Substituted carbonates.
Hydrolysis: 2,2,3,3,4,4,4-Heptafluorobutyl alcohol and 2,2,2-Trifluoroethanol.
Reduction: Corresponding alcohols.
Aplicaciones Científicas De Investigación
2,2,3,3,4,4,4-Heptafluorobutyl 2,2,2-trifluoroethyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique chemical properties.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of specialty polymers, coatings, and surfactants due to its high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,2-trifluoroethyl carbonate involves its interaction with nucleophiles and electrophiles. The carbonate group is susceptible to nucleophilic attack, leading to the formation of various substituted products. The fluorine atoms in the compound contribute to its high electronegativity, influencing its reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,2-Trifluoroethyl methacrylate
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate
Uniqueness
2,2,3,3,4,4,4-Heptafluorobutyl 2,2,2-trifluoroethyl carbonate is unique due to its combination of multiple fluorine atoms and the carbonate functional group. This combination imparts distinct properties such as high thermal stability, chemical inertness, and low surface energy, making it suitable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C7H4F10O3 |
|---|---|
Peso molecular |
326.09 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,4-heptafluorobutyl 2,2,2-trifluoroethyl carbonate |
InChI |
InChI=1S/C7H4F10O3/c8-4(9,6(13,14)7(15,16)17)1-19-3(18)20-2-5(10,11)12/h1-2H2 |
Clave InChI |
HSDHGTCQWZYPAV-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


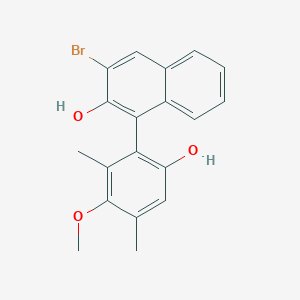
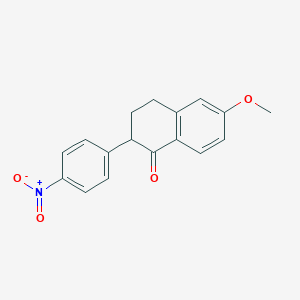
![6-[2-(4,6-Dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12087659.png)



![1-Ethyl-7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12087671.png)
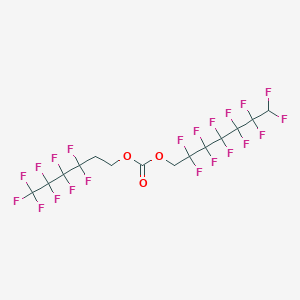

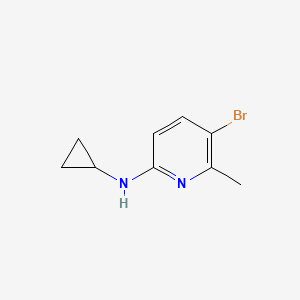
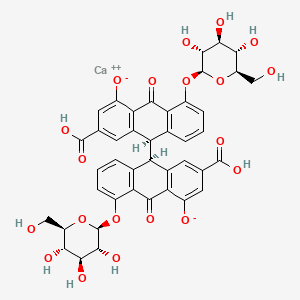
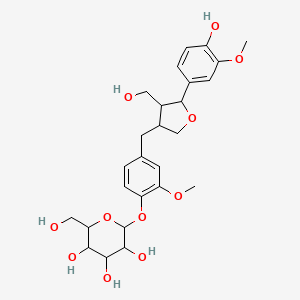

![3-Methoxy-2-methylspiro[3.3]heptan-1-amine](/img/structure/B12087703.png)
